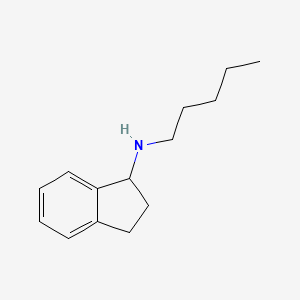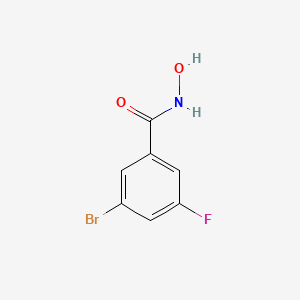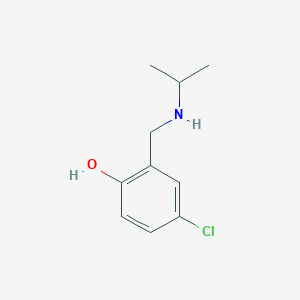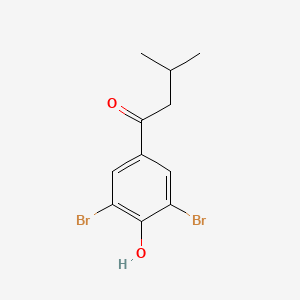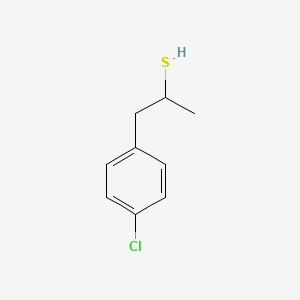![molecular formula C11H19BrN2S B13308610 [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The presence of a bromine atom and an amine group in the compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene. This is followed by a nucleophilic substitution reaction with a suitable amine, such as 2-(diethylamino)ethylamine, under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Wirkmechanismus
The mechanism of action of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine can be compared with other thiophene derivatives, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Contains an ethyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Features a hexyl group instead of the diethylaminoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H19BrN2S |
|---|---|
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
N-[(5-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19BrN2S/c1-3-14(4-2)8-7-13-9-10-5-6-11(12)15-10/h5-6,13H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
DDJNWBUZHPRGST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13308527.png)

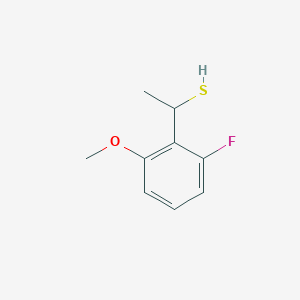
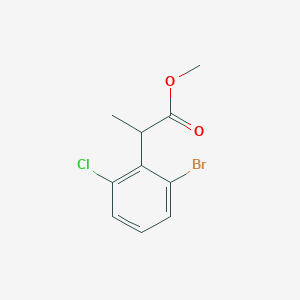
![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)
![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)

![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
